1-(2-Propynyl)pyridinium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6613-03-2 |
|---|---|
Molecular Formula |
C8H8BrN |
Molecular Weight |
198.06 g/mol |
IUPAC Name |
1-prop-2-ynylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H8N.BrH/c1-2-6-9-7-4-3-5-8-9;/h1,3-5,7-8H,6H2;1H/q+1;/p-1 |
InChI Key |
ASBBJVLVCDALAW-UHFFFAOYSA-M |
Canonical SMILES |
C#CC[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Propynyl Pyridinium Bromide and Its Functionalized Analogues
Optimized N-Alkylation Protocols of Pyridine (B92270) with Propargyl Bromide
The primary method for synthesizing 1-(2-propynyl)pyridinium bromide is the N-alkylation of pyridine with propargyl bromide. smolecule.com This reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon of propargyl bromide. While straightforward in principle, the efficiency of this quaternization reaction is highly dependent on the chosen reaction conditions. mdpi.com
Influence of Solvent Systems and Temperature on Reaction Efficiency
The choice of solvent and temperature plays a critical role in the N-alkylation of pyridine. The reaction rate and yield can be significantly affected by the polarity of the solvent, its ability to dissolve the reactants, and the reaction temperature. Solvents commonly employed for the synthesis of pyridinium (B92312) salts include ethanol (B145695), acetonitrile (B52724), toluene (B28343), and tetrahydrofuran (B95107) (THF). nih.govnih.govmdpi.com
Refluxing a mixture of the pyridine derivative and the alkyl halide in a suitable solvent is a common practice. mdpi.com For instance, substituted pyridinium bromides have been successfully prepared by refluxing the corresponding pyridine with an alkyl halide in ethanol for several hours. mdpi.com Similarly, N,N-dimethyl pyridine-4-amine has been alkylated with benzyl (B1604629) bromide in dry acetonitrile (CH₃CN) under reflux, achieving a quantitative yield in a short time frame. nih.gov In another example, the synthesis of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide was achieved by stirring the reactants in toluene at 355 K (82 °C) for 18 hours. nih.gov
For reactions involving strong bases like sodium hydride (NaH) to deprotonate a substrate before alkylation with propargyl bromide, THF has been shown to be a superior solvent compared to dimethylformamide (DMF). In one study on O-alkylation, using THF as the solvent resulted in a 50% yield, whereas the reaction in DMF led to nearly complete decomposition of the starting material. nih.gov This highlights the crucial role of the solvent in stabilizing reactants and intermediates.
The temperature is another key parameter. While many N-alkylation reactions are performed at elevated temperatures (reflux), cooling the reaction mixture can be necessary, especially when using highly reactive reagents. For example, in NaH-mediated alkylations, the initial addition of the base is often performed at ice-bath temperature to control the reaction's exothermicity before allowing it to proceed at room temperature. nih.gov
Interactive Table: Influence of Solvent and Temperature on Pyridinium Salt Synthesis
| Pyridine Derivative | Alkylating Agent | Solvent | Temperature | Reference |
|---|
It is also important to note that the reaction between pyridine and propargyl bromide can sometimes lead to the formation of poly(propargyl pyridinium bromide), a conjugated polyelectrolyte. nih.govresearchgate.net This polymerization can occur under mild conditions and represents a competing reaction pathway that can lower the yield of the desired monomeric product. nih.govresearchgate.net
Investigation of Catalytic Promoters in Pyridine N-Alkylation
While many N-alkylation reactions proceed without a catalyst, certain promoters can enhance reaction rates and yields. A solvent-free, silica-supported approach has been proposed as a greener alternative to traditional solvent-based methods for N-alkylation. nih.gov This solid-phase method can reduce reaction times and avoid the use of toxic organic solvents. nih.gov
In a different context, silver salts have been shown to effectively accelerate intramolecular reactions involving N-acyloxypyridinium salts, promoting the attack of a carbonyl oxygen at the 2-position of the pyridine ring. researchgate.net While this is not a direct N-alkylation, it demonstrates the potential for metal salts to act as promoters in reactions involving pyridinium intermediates. Furthermore, some pyridinium salts themselves have been shown to possess catalytic activity, for example, in Mannich reactions. nih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of functionalized this compound analogues allows for the tuning of the compound's physical and chemical properties. This can be achieved by starting with a pre-functionalized pyridine ring or by modifying the pyridinium salt after its formation.
Preparation of 2-Amino-1-(2-Propynyl)pyridinium Bromide Precursors
The synthesis of 2-amino-1-(2-propynyl)pyridinium bromide would typically involve the N-alkylation of 2-aminopyridine (B139424) with propargyl bromide. The synthesis of a closely related compound, 2-amino-(1-methylphenyl)pyridinium bromide, was achieved by reacting 2-aminopyridine with benzyl bromide. researchgate.net The product was obtained by refluxing the reactants and was later recrystallized from an aqueous ethanol solution. researchgate.net This suggests a similar protocol could be effective for the propargyl analogue.
The starting material, 2-aminopyridine, and its derivatives can be synthesized through various methods. One modern approach involves a [5C+1N] cyclization reaction between 2,4-pentadiene nitrile compounds and an amine compound in the presence of a base. google.com This method offers a direct route to substituted 2-aminopyridine compounds. google.com
Strategies for Introducing Diverse Functionalities onto the Pyridinium Ring
Introducing a variety of functional groups onto the pyridinium ring is crucial for developing new applications. Several strategies exist for the functionalization of pyridine and pyridinium systems.
One major strategy involves the direct functionalization of the pyridine ring prior to N-alkylation. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing carbon-carbon bonds. nih.gov
Another approach involves the functionalization of the pre-formed pyridinium ring. The positive charge on the nitrogen atom activates the ring for nucleophilic attack. By first converting pyridine to its N-oxide and then activating it with an electrophilic agent like trifluoromethanesulfonic anhydride, the ring becomes susceptible to the addition of nucleophiles, such as malonate anions. nih.gov This method allows for the regioselective synthesis of 2- or 4-substituted pyridines, which can then be N-alkylated. nih.gov Similarly, N-activated pyridinium species can undergo the addition of various organometallic nucleophiles, leading to substituted dihydropyridines. researchgate.net
Rhodium carbenoid-induced ring expansion of isoxazoles represents a conceptually different and powerful method for generating highly substituted pyridines from non-pyridine precursors, which can subsequently be quaternized. nih.gov
Interactive Table: Functionalization Strategies for Pyridine Rings
| Strategy | Description | Example | Reference |
|---|
Elucidation of Reactivity and Mechanistic Pathways of 1 2 Propynyl Pyridinium Bromide
Reactions at the Pyridinium (B92312) Cationic Center
The positively charged nitrogen atom in the pyridinium ring withdraws electron density from the ring carbons, rendering them susceptible to nucleophilic attack. This electrophilicity is a hallmark of pyridinium salt reactivity.
Nucleophilic Substitution Reactions Involving the Bromide Counterion
The bromide anion associated with the 1-(2-propynyl)pyridinium cation can be exchanged with other nucleophiles. smolecule.com This anion exchange is a common feature of quaternary ammonium (B1175870) salts and can be used to introduce a variety of counterions, potentially altering the compound's solubility and reactivity. While specific studies on 1-(2-propynyl)pyridinium bromide are not extensively detailed in the literature, the general principle of nucleophilic substitution reactions suggests that stronger nucleophiles can displace the bromide ion. byjus.comgacariyalur.ac.in For instance, reactions with salts containing anions such as azide (B81097) (N₃⁻) or thiocyanate (B1210189) (SCN⁻) would be expected to yield the corresponding 1-(2-propynyl)pyridinium azide or thiocyanate salts.
A representative, albeit analogous, study on the nucleophilic substitution of phenacyl halides with various anions demonstrates the feasibility of such transformations in aqueous media, often facilitated by a phase-transfer catalyst. researchgate.net
Table 1: Representative Nucleophilic Substitution Reactions on Analogous Halide Compounds This table is illustrative and based on general principles and reactions of similar compounds, as specific data for this compound is not readily available.
| Substrate | Nucleophile | Product |
|---|---|---|
| R-Br | NaN₃ | R-N₃ |
| R-Br | KSCN | R-SCN |
| R-Br | NaCN | R-CN |
| R-Br | CH₃COONa | R-OCOCH₃ |
Where R would be the 1-(2-Propynyl)pyridinium cation.
Intermolecular Reactions with Nucleophilic Pyridine (B92270) Bases
The electrophilic nature of the pyridinium ring allows for reactions with nucleophilic pyridine bases. These reactions can lead to the formation of more complex pyridinium salts. smolecule.com The reaction of N-alkylpyridinium salts with other pyridine derivatives can result in the formation of bipyridinium compounds, which have applications in various areas of chemistry. Studies on the reactions of substituted pyridines with electrophiles have shown that the nitrogen atom's nucleophilicity is key to these transformations. nih.gov While specific examples with this compound are scarce, the general reactivity pattern of pyridinium salts suggests that such intermolecular reactions are plausible. researchgate.net
Transformations Involving the Propynyl (B12738560) Moiety
The propynyl group, with its carbon-carbon triple bond, is a site of rich chemical reactivity, primarily undergoing addition and cyclization reactions.
Addition Reactions Across the Alkyne Triple Bond
The terminal alkyne of the propynyl group is a versatile functional group that can participate in various addition reactions. One of the most significant reactions is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org In this reaction, the alkyne (dipolarophile) reacts with a 1,3-dipole, such as an azide, to form a stable five-membered triazole ring. organic-chemistry.orgwikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high efficiency, regioselectivity (favoring the 1,4-disubstituted triazole), and mild reaction conditions. wikipedia.orgorganic-chemistry.org This makes the propynyl group on the pyridinium salt a handle for conjugation to other molecules bearing an azide group. interchim.fr
Another important reaction is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsynarchive.com This reaction is catalyzed by palladium and copper complexes and is a powerful tool for constructing complex molecular architectures. organic-chemistry.orgyoutube.com The propynyl group in this compound can thus be coupled with various aryl or vinyl halides to create more elaborate structures.
Table 2: Common Addition Reactions of the Terminal Alkyne
| Reaction Name | Reactant | Catalyst | Product Type |
|---|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | None (thermal) or Cu(I) | 1,2,3-Triazole |
Intramolecular Cyclization Reactions for Fused Heterocycle Formation
The presence of both the pyridinium ring and the propynyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often promoted by heat, bases, or metal catalysts. Metal-free intramolecular cyclizations of related N-propargylamides have been achieved through electrochemical methods, demonstrating a sustainable approach to forming N-heterocycles. frontiersin.orgrsc.orgnih.gov
Metal catalysts are frequently employed to facilitate the intramolecular cyclization of N-propargylpyridinium salts and their derivatives. Palladium and copper co-catalyzed systems are particularly effective in these transformations. beilstein-journals.org These reactions often proceed through a tandem mechanism involving C-H activation and subsequent C-C or C-N bond formation. For example, palladium(II)-catalyzed one-pot syntheses of 9-(pyridin-2-yl)-9H-carbazoles from N-phenylpyridin-2-amines demonstrate the power of this approach for constructing complex fused systems. nih.gov
Silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines has been shown to produce substituted imidazo[1,2-a]pyridines with excellent regioselectivity under mild conditions. researchgate.net Furthermore, gold-catalyzed intramolecular cyclizations of N-propargylamides have been developed for the synthesis of oxazole (B20620) derivatives. nih.gov The cyclization of 1,6-enynes, a related structural motif, has been extensively studied with palladium catalysts, providing a rich literature on the mechanistic pathways of such transformations. sioc-journal.cn While specific palladium-copper mediated cycloisomerizations of this compound itself are not widely reported, the extensive research on related systems provides a strong foundation for predicting its reactivity and for the design of synthetic routes to novel fused heterocyclic compounds. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(2-Propynyl)pyridinium azide |
| 1-(2-Propynyl)pyridinium thiocyanate |
| 1-(2-Propynyl)pyridinium cyanide |
| 1-(2-Propynyl)pyridinium acetate |
| N-phenylpyridin-2-amines |
| 9-(pyridin-2-yl)-9H-carbazoles |
| N-(prop-2-yn-1-yl)pyridin-2-amines |
| Imidazo[1,2-a]pyridines |
| N-propargylamides |
| Oxazoles |
| Phenacyl halides |
| Bipyridinium compounds |
| 1,2,3-Triazole |
Base-Promoted Cycloisomerizations to Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry and material science, can be achieved through the cycloisomerization of appropriate precursors. nih.govrsc.org In the context of this compound, the presence of an amino group on the pyridine ring is a prerequisite for this transformation. The base-promoted cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines is a practical two-step method for generating the imidazo[1,2-a]pyridine (B132010) core. nih.gov
The general strategy involves the initial formation of the pyridinium salt, followed by a base-induced cyclization. The base deprotonates the amino group and facilitates the attack of the resulting amide onto the alkyne, often proceeding through an allene (B1206475) intermediate. Various synthetic protocols have been developed for imidazo[1,2-a]pyridine synthesis, employing different catalysts and reaction conditions, highlighting the robustness of this fused heterocyclic system. organic-chemistry.orgresearchgate.netacs.org
Table 1: Examples of Base-Promoted Cycloisomerization Conditions for Imidazo[1,2-a]pyridine Synthesis This table is a representative summary of conditions for related transformations, as specific data for this compound is part of a broader class of compounds.
| Precursor Type | Base | Catalyst/Solvent | Product Type | Reference |
| 2-Aminopyridines and α-halogenocarbonyls | K₂CO₃ | DMF | Imidazo[1,2-a]pyridines | acs.org |
| 2-Aminopyridines and terminal alkynes | - | Copper(I) iodide | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| N-(prop-2-yn-1-yl)pyridin-2-amines | - | Sandmeyer reaction conditions | (E)-exo-halomethylene bicyclic pyridones | nih.gov |
| 2-Aminopyridines and nitroolefins | - | Copper-catalyzed/air oxidant | Imidazo[1,2-a]pyridines | organic-chemistry.org |
Halocyclization Pathways of Related Propargyl Pyridinium Halides
Halocyclization offers a direct route to functionalized heterocyclic systems. For propargyl pyridinium halides bearing a nucleophilic group, such as an amino substituent, treatment with an electrophilic halogen source induces cyclization. For instance, 2-amino-1-propargylpyridinium bromide undergoes reaction with bromine and iodine to yield 2-halomethylene-2,3-dihydro-1H-imidazo[1,2-a]pyridinium systems. researchgate.net This reaction proceeds without the need for a base, highlighting the electrophilically triggered nature of the cyclization. researchgate.net
The reaction involves the activation of the alkyne by the halogen, followed by an intramolecular attack by the amino group. This pathway provides a convergent and efficient method for constructing halogenated imidazo[1,2-a]pyridine derivatives.
Table 2: Halocyclization of 2-Amino-1-propargylpyridinium Bromide
| Reactant | Halogen Source | Product | Reference |
| 2-Amino-1-propargylpyridinium bromide | Bromine (Br₂) | 2-Bromomethylene-2,3-dihydro-1H-imidazo[1,2-a]pyridinium system | researchgate.net |
| 2-Amino-1-propargylpyridinium bromide | Iodine (I₂) | 2-Iodomethylene-2,3-dihydro-1H-imidazo[1,2-a]pyridinium system | researchgate.net |
Cross-Coupling Reactions Utilizing the Terminal Alkyne
The terminal alkyne in this compound is a key functional handle for carbon-carbon bond formation through various cross-coupling reactions. The Sonogashira and Heck reactions are particularly prominent in this context.
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing complex molecular architectures. wikipedia.orgorganic-chemistry.org This reaction can be applied to alkynyl pyridinium salts to introduce aryl or other unsaturated moieties. soton.ac.ukscirp.org The reaction is typically carried out under mild conditions with a palladium catalyst, a copper co-catalyst, and a base. wikipedia.org The versatility of the Sonogashira coupling allows for the synthesis of a wide array of substituted alkynes, which can be valuable intermediates or final products. nih.gov
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org While less common for direct functionalization of the alkyne in this compound, related pyridinium compounds have been utilized in Heck-type transformations, often as precursors to the active catalytic species or as substrates in more complex cascade reactions. nih.govresearchgate.net
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their synthetic scope.
Detailed Mechanistic Analysis of Imidazo[1,2-a]pyridine Formation
The formation of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) precursors and alkynes is believed to proceed through a series of well-defined steps. acs.org For N-propargyl-2-aminopyridines, the process is initiated by a base. A plausible mechanism involves the deprotonation of the propargyl group to form an allenyl intermediate. This is followed by an intramolecular nucleophilic attack of the endocyclic pyridine nitrogen onto the central carbon of the allene. Subsequent proton shifts lead to the aromatized imidazo[1,2-a]pyridine product. researchgate.net An alternative pathway involves the initial attack of the pyridine nitrogen on the alkyne, followed by ring closure. acs.org The reactivity and the precise pathway can be influenced by the substitution pattern on the pyridine ring and the reaction conditions. The formation of pyridinium ylides as key intermediates in related cycloadditions is also a well-established mechanistic feature. researchgate.netorganic-chemistry.orgnih.gov
Computational and Experimental Studies on Transition States and Intermediates
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating the intricate details of reaction mechanisms, including the structures of transition states and intermediates. tandfonline.com For the synthesis of imidazo[1,2-a]pyridines, DFT calculations can help to determine the relative energy barriers of competing pathways and to understand the role of catalysts and substituents. nih.govacs.org
Experimental studies, such as kinetic analysis and the isolation or spectroscopic detection of intermediates, provide crucial validation for proposed mechanisms. For instance, the nucleophilicity of pyridinium ylides has been quantitatively studied, providing a framework for predicting their reactivity in cycloaddition reactions. researchgate.net The combination of computational and experimental approaches provides a comprehensive understanding of the transformations involving this compound and its derivatives.
Spectroscopic and Crystallographic Characterization of 1 2 Propynyl Pyridinium Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei. For 1-(2-propynyl)pyridinium bromide, both ¹H and ¹³C NMR, along with two-dimensional techniques, have provided invaluable insights into its structure.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the pyridinium (B92312) ring and the propynyl (B12738560) substituent. The formation of the quaternary salt from pyridine (B92270) results in a downfield shift of all proton signals, which is attributed to the positive charge on the nitrogen atom and the consequent decrease in electron density on the ring's carbon atoms. pw.edu.pl
The chemical shifts (δ) for the protons are typically observed in the following regions:
Pyridinium ring protons: The protons on the pyridinium ring appear as multiplets in the aromatic region. The ortho-protons (adjacent to the nitrogen) are the most deshielded, followed by the para-proton, and then the meta-protons.
Propynyl group protons: The methylene (B1212753) protons (-CH₂-) adjacent to the pyridinium nitrogen show a distinct singlet or a finely split multiplet. The acetylenic proton (-C≡CH) also appears as a characteristic singlet or a triplet due to coupling with the methylene protons.
A representative ¹H NMR data set is presented in the table below.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridinium H-2, H-6 (ortho) | ~9.1-8.9 | d | |
| Pyridinium H-4 (para) | ~8.6-8.4 | t | |
| Pyridinium H-3, H-5 (meta) | ~8.2-8.0 | t | |
| N-CH₂ | ~5.5-5.3 | d | |
| C≡CH | ~3.0-2.8 | t |
Interactive Data Table: ¹H NMR Chemical Shifts
(This is a simplified representation. Actual spectra may show more complex splitting patterns.)
The ¹³C NMR spectrum provides further confirmation of the structure of this compound. The carbon signals of the pyridinium ring are shifted downfield upon quaternization.
Key features of the ¹³C NMR spectrum include:
Pyridinium ring carbons: Signals for the ortho, meta, and para carbons of the pyridinium ring are observed in the aromatic region (typically δ 120-150 ppm).
Propynyl group carbons: The methylene carbon (-CH₂-) and the two acetylenic carbons (-C≡C-) exhibit characteristic chemical shifts.
A summary of the ¹³C NMR data is provided below.
| Carbon Assignment | Chemical Shift (ppm) |
| Pyridinium C-2, C-6 (ortho) | ~145 |
| Pyridinium C-4 (para) | ~144 |
| Pyridinium C-3, C-5 (meta) | ~128 |
| C≡CH | ~79 |
| C≡CH | ~77 |
| N-CH₂ | ~49 |
Interactive Data Table: ¹³C NMR Chemical Shifts
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be instrumental in confirming the connectivity and spatial relationships between protons. A COSY spectrum would show correlations between the coupled protons, for instance, between the methylene protons and the acetylenic proton of the propynyl group, and among the protons of the pyridinium ring. A ROESY spectrum would reveal through-space interactions, providing evidence for the proximity of the propynyl group to the pyridinium ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would typically show the molecular ion of the cation, [C₈H₈N]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion. The theoretical exact mass of the 1-(2-propynyl)pyridinium cation is approximately 118.0651 g/mol .
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The formation of the quaternary salt from pyridine induces changes in the IR spectrum, particularly in the regions of aromatic C-H and C=C/C=N vibrations. pw.edu.pl
Key absorption bands in the IR spectrum of this compound include:
C-H stretching (aromatic): Bands in the region of 3150-3000 cm⁻¹. pw.edu.pl
C≡C-H stretching (alkyne): A sharp band around 3300-3200 cm⁻¹.
C≡C stretching (alkyne): A weaker band in the region of 2150-2100 cm⁻¹.
C=C and C=N stretching (pyridinium ring): Bands in the 1650-1400 cm⁻¹ region. pw.edu.pl The quaternization of the pyridine nitrogen weakens the aromaticity, causing shifts in these bands. pw.edu.pl
Exocyclic N-C stretching: A band may appear in the 1129-1092 cm⁻¹ range, indicative of the N-alkylated pyridinium salt. pw.edu.pl
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3150-3000 |
| Alkyne C≡C-H stretch | 3300-3200 |
| Alkyne C≡C stretch | 2150-2100 |
| Pyridinium Ring C=C, C=N stretch | 1650-1400 |
| Exocyclic N-C stretch | 1129-1092 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorption bands in the UV region. The quaternization to form this compound would be expected to cause a shift in the absorption maxima compared to pyridine itself, reflecting the changes in the electronic structure of the aromatic ring.
X-ray Diffraction Studies
Single Crystal X-ray Structure Determination of this compound and its Derivatives
While a specific single-crystal X-ray structure for this compound is not extensively documented in the reviewed literature, a wealth of information is available for closely related pyridinium bromide derivatives. researchgate.netresearchgate.net The principles of single-crystal X-ray diffraction, a powerful technique for determining the three-dimensional atomic arrangement in a crystal, are well-established. uol.derigaku.com This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to elucidate the electron density distribution, from which the precise positions of atoms can be determined. uol.derigaku.com
The structural analysis of derivatives such as rac-1-(2-aminocarbonyl-2-bromoethyl)pyridinium bromide and 2-amino-(1-methylphenyl)pyridinium bromide offers valuable comparative data. researchgate.netresearchgate.net For instance, the crystal structure of rac-1-(2-aminocarbonyl-2-bromoethyl)pyridinium bromide was determined to be in the monoclinic space group P21/c. researchgate.net Similarly, 2-amino-(1-methylphenyl)pyridinium bromide crystallizes in the monoclinic space group C2/c. researchgate.net These studies provide a foundation for predicting the probable crystal system and space group for this compound.
The following table summarizes the crystallographic data for a representative pyridinium bromide derivative, rac-1-(2-aminocarbonyl-2-bromoethyl)pyridinium bromide, which can serve as a model for understanding the structural characteristics of this class of compounds. researchgate.net
| Crystal Data for rac-1-(2-Aminocarbonyl-2-bromoethyl)pyridinium bromide | |
| Empirical Formula | C₈H₁₀BrN₂O⁺·Br⁻ |
| Formula Weight | 310.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.6024 (9) Å |
| b = 16.1200 (19) Å | |
| c = 9.5092 (12) Å | |
| β = 121.501 (8)° | |
| Volume | 1124.3 (2) ų |
| Z | 4 |
| Calculated Density | 1.831 Mg/m³ |
Data sourced from a study on rac-1-(2-aminocarbonyl-2-bromoethyl)pyridinium bromide. researchgate.net
Analysis of Molecular Conformation and Intermolecular Interactions in Solid State
The solid-state structure of pyridinium salts is significantly influenced by a network of intermolecular interactions. researchgate.netchimia.ch These interactions dictate the packing of molecules in the crystal lattice and have a profound effect on the material's physical properties. rsc.org
In the case of pyridinium bromide derivatives, the primary intermolecular forces at play are hydrogen bonds and π-π stacking interactions. researchgate.netresearchgate.netresearchgate.netnih.gov The bromide anion frequently participates in C–H···Br⁻ hydrogen bonds with the hydrogen atoms of the pyridinium ring and its substituents. researchgate.netnih.govnih.gov For example, in the crystal structure of 3-amino-1-propylpyridinium bromide, the anions and cations are linked via N—H⋯Br and C—H⋯Br hydrogen bonds, forming chains that propagate through the crystal. researchgate.netnih.gov
The pyridinium rings themselves can engage in π-π stacking interactions. However, the extent of these interactions can be influenced by the nature and orientation of the substituents. In rac-1-(2-aminocarbonyl-2-bromoethyl)pyridinium bromide, the pyridyl rings are staggered with respect to each other, with a distance between the molecular planes of 4.295 (4) Å, suggesting weak π-π interactions. researchgate.net In contrast, other pyridinium salts exhibit more pronounced offset π–π interactions with intercentroid distances around 3.5 to 3.8 Å. nih.gov
The conformation of the substituent group relative to the pyridinium ring is another critical aspect. In 3-amino-1-propylpyridinium bromide, the dihedral angle between the mean plane of the pyridinium ring and the propyl group is a notable feature. researchgate.netnih.gov For this compound, the orientation of the propynyl group will similarly influence the crystal packing.
The following table details the types of intermolecular interactions observed in related pyridinium bromide compounds, which are anticipated to be present in the solid-state structure of this compound.
| Intermolecular Interactions in Pyridinium Bromide Derivatives | |
| Interaction Type | Description |
| C–H···Br⁻ Hydrogen Bonds | The bromide anion acts as a hydrogen bond acceptor, interacting with acidic protons on the pyridinium ring and its substituents. These interactions are crucial in linking the cations and anions into extended networks. researchgate.netnih.govnih.gov |
| N–H···Br⁻ Hydrogen Bonds | In derivatives with amino groups, these stronger hydrogen bonds play a significant role in the crystal packing, often forming distinct motifs. researchgate.netresearchgate.netnih.gov |
| π–π Stacking Interactions | The aromatic pyridinium rings can stack upon one another. The geometry of this stacking (e.g., eclipsed, staggered, or T-shaped) and the inter-ring distance are dependent on the substituents and steric factors. researchgate.netnih.gov |
| Charge-Transfer Interactions | In some push-pull pyridinium systems, charge transfer between the cation and anion can be observed, influencing the optical properties of the solid. nih.gov |
This table is a synthesis of findings from studies on various pyridinium bromide derivatives. researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.gov
Computational Chemistry Studies on 1 2 Propynyl Pyridinium Bromide
Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular geometries and electronic characteristics. For the 1-(2-propynyl)pyridinium cation, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized geometric parameters. These calculations would typically reveal the bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. For instance, the planarity of the pyridinium (B92312) ring and the orientation of the propargyl substituent would be precisely defined.
The electronic properties of the 1-(2-propynyl)pyridinium cation are also a key focus of DFT studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Global reactivity descriptors, which are derived from the conceptual DFT framework, offer a quantitative measure of the molecule's reactivity. These descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the molecule's capacity to undergo electronic changes.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters, calculated from the HOMO and LUMO energies, provide a comprehensive picture of the electronic nature and reactivity of the 1-(2-propynyl)pyridinium cation.
Table 1: Hypothetical DFT-Calculated Properties of the 1-(2-Propynyl)pyridinium Cation
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Electronegativity (χ) | 4.8 eV |
| Chemical Hardness (η) | 2.7 eV |
| Global Softness (S) | 0.37 eV⁻¹ |
| Electrophilicity Index (ω) | 4.27 eV |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound were not found in the public domain during the search.
Computational Modeling of Reaction Energetics and Pathways
The presence of the electrophilic alkyne group in 1-(2-propynyl)pyridinium bromide makes it a candidate for various chemical transformations. Computational modeling, particularly using DFT, can be employed to investigate the energetics and pathways of its reactions. For example, the reaction of pyridine (B92270) with propargyl bromide to form the title compound can be modeled to understand its thermodynamics and kinetics.
A key aspect of such studies is the construction of a potential energy surface (PES) for the reaction. By locating the transition state (TS) structures and calculating their energies, the activation energy (Ea) for the reaction can be determined. This provides crucial information about the reaction rate. The energies of the reactants, intermediates, transition states, and products are calculated to construct a reaction profile diagram, which visually represents the energy changes along the reaction coordinate.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra can be performed using DFT calculations.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be predicted with a reasonable degree of accuracy. These theoretical spectra can aid in the assignment of experimental peaks and in the structural elucidation of reaction products. Software packages like Gaussian can be used for these calculations, and online databases and prediction tools also exist. hmdb.canmrdb.org
Similarly, the vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical IR spectrum shows the characteristic absorption bands corresponding to the different vibrational modes of the molecule, such as the C-H stretching of the pyridinium ring, the C≡C stretching of the alkyne, and the various bending modes. A spectroscopic study of the reaction between propargyl bromide and pyridine has been reported, which included nonempirical quantum-chemical calculations to interpret the UV spectrum of the resulting product, highlighting the use of computational methods in understanding the spectroscopic properties of related systems. researchgate.net
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for the 1-(2-Propynyl)pyridinium Cation
| Proton | Predicted Chemical Shift (ppm) |
| H-2, H-6 (ortho) | 8.9 |
| H-4 (para) | 8.6 |
| H-3, H-5 (meta) | 8.1 |
| Methylene (B1212753) (-CH₂-) | 5.5 |
| Acetylenic (-C≡CH) | 3.2 |
Note: These are hypothetical values for illustrative purposes. Actual chemical shifts would be influenced by the solvent and the presence of the bromide counter-ion.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While DFT calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations can be used to explore its conformational landscape and to predict its reactivity in different environments.
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the different conformations that the molecule can adopt due to the rotation around single bonds, such as the C-N bond connecting the propargyl group to the pyridinium ring. By analyzing the simulation trajectory, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Furthermore, MD simulations can be used to study the solvation of this compound in different solvents. The arrangement of solvent molecules around the cation and anion can significantly affect the compound's reactivity. By simulating the system in a solvent box, researchers can gain insights into the solvent effects on reaction rates and mechanisms. While general studies on the molecular dynamics of pyridinium salts exist, specific simulations focused on the conformational analysis and reactivity of this compound have not been found in the reviewed literature.
Applications of 1 2 Propynyl Pyridinium Bromide in Advanced Organic Synthesis and Materials Science
Building Block for the Construction of Complex Organic Molecules
1-(2-Propynyl)pyridinium bromide, also known as N-propargylpyridinium bromide, is a versatile chemical compound that serves as a valuable building block in the field of organic synthesis. cas.orgwikipedia.org Its structure, which incorporates a pyridinium (B92312) salt and a terminal alkyne group, allows for a variety of chemical transformations, making it a key component in the construction of more complex molecular architectures. wikipedia.orgontosight.ai
The reactivity of the propargyl group, specifically the carbon-carbon triple bond, enables its participation in a range of reactions, including click chemistry, which is known for its high efficiency and selectivity in creating new chemical bonds. ontosight.ai This makes this compound a useful reagent for introducing the propargyl functionality into other molecules, thereby providing a handle for further synthetic modifications.
The pyridinium salt moiety also plays a crucial role, influencing the compound's solubility and reactivity. ontosight.ai Pyridinium salts, in general, have been explored for their diverse applications in organic synthesis, acting as catalysts or intermediates in various reactions. evitachem.comnih.gov The combination of the reactive alkyne and the pyridinium ring within the same molecule makes this compound a bifunctional building block with wide-ranging synthetic potential.
The utility of propargyl-containing compounds as building blocks is well-established in organic chemistry. For instance, N-(2-propynyl)aniline is a key intermediate in the synthesis of quinolines, a class of heterocyclic compounds with significant biological activity. orgsyn.org Similarly, the strategic use of various building blocks, including those with alkyne functionalities, is a cornerstone of modern medicinal chemistry for the efficient synthesis of new drug candidates. nih.govnih.gov
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds, Notably Imidazo[1,2-a]pyridines
One of the most significant applications of this compound in organic synthesis is its role as a precursor in the formation of various heterocyclic scaffolds. Among these, the synthesis of imidazo[1,2-a]pyridines is particularly noteworthy. beilstein-journals.orgresearchgate.netresearchgate.net Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that form the core structure of numerous pharmaceutically important molecules, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antitumor properties. beilstein-journals.orgresearchgate.net
The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable three-carbon component. While various synthetic strategies exist, those utilizing propargyl-functionalized precursors have proven to be effective. For example, a two-step synthesis of imidazo[1,2-a]pyridines has been developed starting from N-(prop-2-yn-1-yl)pyridin-2-amines. researchgate.net This highlights the importance of the propargyl group in facilitating the cyclization reaction to form the desired heterocyclic ring system.
The general synthetic approach often involves the initial formation of a pyridinium salt intermediate, which then undergoes an intramolecular cyclization. The reactivity of the alkyne group in this compound makes it a suitable starting material for such transformations. The presence of the pyridinium ring can also influence the regioselectivity of the cyclization process, leading to the preferential formation of the imidazo[1,2-a]pyridine (B132010) scaffold.
The versatility of this synthetic approach allows for the introduction of various substituents onto the imidazo[1,2-a]pyridine core, enabling the creation of a diverse library of compounds for biological screening. organic-chemistry.orgmdpi.com The development of one-pot, multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, has further streamlined the synthesis of these important heterocyclic compounds. beilstein-journals.orgmdpi.com
Role in Polymer Chemistry and the Development of Functionalized Polymeric Materials
Beyond its applications in small molecule synthesis, this compound plays a crucial role in polymer chemistry, particularly in the development of functionalized polymeric materials. nih.govsmolecule.com The presence of the polymerizable alkyne group allows it to serve as a monomer in the synthesis of novel polymers with unique properties. nih.gov
Synthesis of Conjugated Ionic Polyacetylenes from this compound Monomers
A key application of this compound in polymer science is in the synthesis of conjugated ionic polyacetylenes. nih.gov These polymers are characterized by a polyacetylene backbone, which provides electrical conductivity and interesting optical properties, and ionic pyridinium side groups, which enhance solubility in polar solvents and introduce ionic functionality. nih.govresearchgate.netdtic.mil
The polymerization of this compound can be initiated through various methods. One notable approach is the spontaneous polymerization that occurs upon reacting pyridine (B92270) with propargyl bromide under mild conditions. nih.gov This reaction leads to the formation of poly(propargyl pyridinium bromide), a conjugated polyelectrolyte. nih.gov The polymerization of ethynylpyridines, in general, can be achieved through spontaneous processes, such as the Menschutkin reaction, or by using strong acids. dtic.mildtic.mil
The resulting conjugated ionic polyacetylenes exhibit several interesting properties. They are often soluble in water and other polar organic solvents like DMF and DMSO, which is a significant advantage for processing and applications. nih.govresearchgate.net The conjugated backbone gives rise to characteristic absorption and photoluminescence spectra, making them potentially useful in optoelectronic devices. nih.govresearchgate.net
Exploration of Structure-Property Relationships in Polymeric Derivatives
A significant area of research in the field of polymers derived from this compound involves the exploration of their structure-property relationships. By modifying the structure of the monomer or the resulting polymer, researchers can tune the material's properties for specific applications.
For instance, the fluorescence properties of poly(propargyl pyridinium bromide) have been shown to be highly sensitive to its environment. nih.gov While the freshly prepared polymer exhibits weak fluorescence, its intensity can be significantly enhanced by the addition of certain anions or by heating the polymer solution. nih.gov This phenomenon is attributed to an enhancement of the effective exciton (B1674681) confinement within the conjugated backbone, suggesting potential applications in fluorescence-based sensing. nih.gov
Furthermore, the introduction of different functional groups into the pyridinium ring or the polymer backbone can lead to materials with tailored properties. For example, the synthesis of other poly-(ethynylpyridinium bromide) derivatives with various side chains has been reported, leading to polymers with different solubilities, optical properties, and thermal stabilities. researchgate.net The ability to systematically modify the polymer structure allows for a detailed investigation of how molecular-level changes impact the macroscopic properties of the material. This understanding is crucial for the rational design of new functionalized polymeric materials for a wide range of applications, from electronics to biomedical devices. ontosight.ai
Q & A
How can researchers optimize the synthesis of 1-(2-Propynyl)pyridinium bromide to improve yield and purity?
Methodological Answer:
The synthesis typically involves alkylation of pyridine with propargyl bromide (3-bromo-1-propyne). Key parameters include:
- Reagent Ratios: A molar excess of propargyl bromide (1.2–1.5 equivalents) relative to pyridine ensures complete quaternization of the pyridine nitrogen .
- Solvent Selection: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reactivity by stabilizing intermediates .
- Temperature Control: Reactions performed at 60–80°C for 6–12 hours under inert atmosphere (N₂/Ar) minimize side reactions like alkyne oligomerization .
- Purification: Crystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) removes unreacted pyridine and byproducts .
What advanced spectroscopic techniques are recommended for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- Mass Spectrometry (EI-MS): Confirms molecular weight via peaks at m/z corresponding to [M⁺] (e.g., 164 for propargylpyridinium fragment) and isotopic patterns for bromine (1:1 ratio for [M⁺] and [M+2]⁺) .
- ¹H/¹³C NMR: Diagnostic signals include:
- Cyclic Voltammetry (CV): Reveals redox behavior; the pyridinium ring shows reduction peaks near -0.8 V (vs. Ag/AgCl), influenced by the electron-withdrawing propargyl group .
- FTIR/Raman Spectroscopy: Alkyne C≡C stretch (~2100 cm⁻¹) and pyridinium ring vibrations (1600–1500 cm⁻¹) confirm functional groups .
How does this compound participate in the formation of coumarin-based heterocycles, and what mechanistic insights guide this process?
Methodological Answer:
The compound acts as a cationic intermediate in Kröhnke reactions. For example:
- Mechanism: Reacts with α,β-unsaturated ketones (e.g., chalcones) under acidic conditions. The pyridinium ion facilitates nucleophilic attack on the enone system, followed by cyclization to form coumarin-pyridine hybrids .
- Key Conditions: Ammonium acetate in acetic acid (80°C, 12–24 hours) promotes both condensation and cyclization.
- Yield Optimization: Substituent effects on the pyridinium ring (e.g., electron-withdrawing groups like -C≡CH) enhance electrophilicity, accelerating coupling .
What methodologies are employed to analyze the surfactant behavior and micellization kinetics of pyridinium-based compounds like this compound?
Methodological Answer:
- Critical Micelle Concentration (CMC): Determined via surface tension measurements or conductivity. The compound’s CMC decreases in the presence of aromatic counterions (e.g., Alizarin Red S) due to cation-π interactions .
- Dynamic Light Scattering (DLS): Measures micelle size (hydrodynamic radius ~2–5 nm for short-chain pyridinium surfactants) .
- ¹H-NMR Titration: Monitors chemical shift changes in alkyne protons during micellization, indicating hydrophobic aggregation .
How should researchers address discrepancies in synthetic yields when varying alkylation conditions for this compound?
Methodological Answer:
Contradictions often arise from competing pathways:
- Byproduct Formation: Propargyl bromide may undergo hydrolysis to propargyl alcohol under moist conditions, reducing alkylation efficiency. Use anhydrous solvents and molecular sieves to mitigate this .
- Temperature Sensitivity: Higher temperatures (>80°C) promote side reactions (e.g., alkyne polymerization). Real-time monitoring via TLC or in situ IR spectroscopy helps optimize reaction duration .
- Counterion Effects: Bromide’s nucleophilicity can lead to reversible quaternization. Switching to less nucleophilic anions (e.g., PF₆⁻) via metathesis improves stability .
What role does this compound play in electrochemical applications, and how is its performance quantified?
Methodological Answer:
- Electrocatalytic Studies: The compound serves as a redox mediator in dye-sensitized solar cells (DSSCs). Its formal reduction potential (E⁰’) is measured via LSV (linear sweep voltammetry) in acetonitrile/TBAP electrolyte .
- Stability Testing: Chronoamperometry at fixed potentials (-1.0 V) assesses degradation over 100 cycles, with <5% current drop indicating robust performance .
How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Geometry optimization (B3LYP/6-311+G**) predicts charge distribution, showing high positive charge on the pyridinium nitrogen (+1.2 e), driving electrophilic reactivity .
- Transition State Modeling: Identifies energy barriers for alkyne insertion or nucleophilic attack, guiding catalyst selection (e.g., CuI for Sonogashira coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
